4-(4-Butylphenyl)piperazine-1-carboxamide
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Overview
Description
4-(4-Butylphenyl)piperazine-1-carboxamide is an organic compound with the molecular formula C₁₅H₂₃N₃O It is a derivative of piperazine, a heterocyclic amine, and is characterized by the presence of a butyl-substituted phenyl group attached to the piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Butylphenyl)piperazine-1-carboxamide typically involves the reaction of 4-butylphenylamine with piperazine-1-carboxylic acid or its derivatives. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction conditions often include an inert atmosphere, such as nitrogen, and a solvent like dichloromethane or dimethylformamide (DMF) at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-(4-Butylphenyl)piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert carbonyl groups to alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups onto the piperazine or phenyl ring .
Scientific Research Applications
4-(4-Butylphenyl)piperazine-1-carboxamide has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly as an inhibitor of enzymes or receptors involved in various diseases.
Biology: The compound is used in biological assays to study its effects on cellular processes and pathways.
Mechanism of Action
The mechanism of action of 4-(4-Butylphenyl)piperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
4-(4-Phenyl)piperazine-1-carboxamide: Lacks the butyl substitution, which may affect its binding affinity and specificity.
4-(4-Methylphenyl)piperazine-1-carboxamide: Contains a methyl group instead of a butyl group, potentially altering its pharmacokinetic properties.
4-(4-Ethylphenyl)piperazine-1-carboxamide: Has an ethyl group, which may influence its solubility and bioavailability.
Uniqueness
4-(4-Butylphenyl)piperazine-1-carboxamide is unique due to the presence of the butyl group, which can enhance its lipophilicity and potentially improve its ability to cross biological membranes. This structural feature may also influence its binding interactions with molecular targets, making it a valuable compound for specific research and therapeutic applications .
Properties
CAS No. |
89026-58-4 |
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Molecular Formula |
C15H23N3O |
Molecular Weight |
261.36 g/mol |
IUPAC Name |
4-(4-butylphenyl)piperazine-1-carboxamide |
InChI |
InChI=1S/C15H23N3O/c1-2-3-4-13-5-7-14(8-6-13)17-9-11-18(12-10-17)15(16)19/h5-8H,2-4,9-12H2,1H3,(H2,16,19) |
InChI Key |
AQAXUADBHBVLOX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(C=C1)N2CCN(CC2)C(=O)N |
Origin of Product |
United States |
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